molecular formula C16H15FN2O3S B497533 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 717892-66-5

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No. B497533
CAS RN: 717892-66-5
M. Wt: 334.4g/mol
InChI Key: AVDFCHGQOBJHBY-UHFFFAOYSA-N
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Description

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as FMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMI is a sulfonamide-based molecule that is structurally similar to other imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. By inhibiting the activity of carbonic anhydrase IX, 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have several biochemical and physiological effects. Studies have shown that 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in tumor growth. 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been found to induce apoptosis in cancer cells, which can lead to cell death. 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to have low toxicity in vitro, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is its potential use as a diagnostic tool in imaging. 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can selectively bind to carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This property of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be used to develop imaging agents for the detection of cancer cells.
One of the limitations of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is its low solubility in water, which can make it difficult to use in certain experiments. 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole-based imaging agents for the detection of cancer cells. Another area of interest is the development of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole analogs with improved properties, such as increased solubility and potency.
Conclusion:
In conclusion, 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a promising compound with potential applications in various fields of scientific research. The synthesis method of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is well-established, and its mechanism of action involves the inhibition of carbonic anhydrase IX. 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have several biochemical and physiological effects, and it has potential advantages and limitations for lab experiments. There are several future directions for research on 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. The synthesis method of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been reported in several research papers, and it is a well-established procedure.

Scientific Research Applications

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to inhibit the growth of cancer cells. Studies have shown that 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been found to inhibit the proliferation of breast cancer cells and induce apoptosis in prostate cancer cells.
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been studied for its potential use as a diagnostic tool in imaging. Studies have shown that 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can selectively bind to carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This property of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be used to develop imaging agents for the detection of cancer cells.

properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-22-15-11-13(7-8-14(15)17)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDFCHGQOBJHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

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